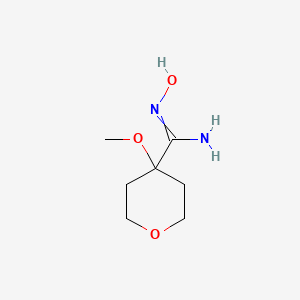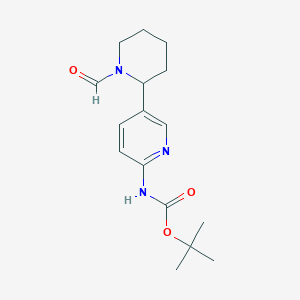![molecular formula C18H22N2O2S B11819980 N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11819980.png)
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonamide group, a tert-butyl group, and a methylideneamino linkage, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 4-tert-butylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the final product.
化学反応の分析
Types of Reactions: N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Substituted sulfonamides.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized as a corrosion inhibitor and as a dye for textiles.
作用機序
The mechanism of action of N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase enzymes.
類似化合物との比較
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(Salicylidene)-2-hydroxyaniline: Known for its antimicrobial activity against Mycobacterium tuberculosis.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Used in drug discovery and organic synthesis due to its valuable building block properties.
特性
分子式 |
C18H22N2O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-11-17(12-6-14)23(21,22)20-19-13-15-7-9-16(10-8-15)18(2,3)4/h5-13,20H,1-4H3/b19-13- |
InChIキー |
JMWIJWFSKKSJQT-UYRXBGFRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)


![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)


![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
![5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline](/img/structure/B11819969.png)
![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
